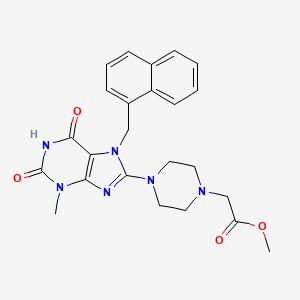![molecular formula C21H15N5O2S2 B2466447 (E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 845652-43-9](/img/structure/B2466447.png)
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds. They are prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods. One common method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with various organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be systematically characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .Aplicaciones Científicas De Investigación
Quinoxalines in Organic Synthesis and Material Science
Quinoxalines have been employed as key intermediates in the synthesis of complex organic molecules due to their reactivity and stability. For example, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through acceptorless dehydrogenative alkylation showcases the utility of quinoxaline derivatives in facilitating novel synthetic routes (Hille, Irrgang, & Kempe, 2014). Additionally, the development of polymers incorporating quinoxaline units for applications in electronics and photovoltaics highlights their versatility. For instance, pyrrolo[3,4-g]quinoxaline-based conjugated copolymers have been investigated for their potential in bulk heterojunction solar cells, offering high photovoltages and power conversion efficiencies (Xu et al., 2015).
Pharmaceutical Applications
In the pharmaceutical field, quinoxalines have been explored for their biological activities, including anticancer, antimicrobial, and antimalarial properties. The structural diversity of quinoxaline derivatives allows for the modulation of biological activity by substitution at various positions on the heterocycle. A review on quinoline compounds, which share structural similarities with quinoxalines, emphasizes the synthetic versatility of these compounds in generating derivatives with significant anticancer activities (Solomon & Lee, 2011). Although the review focuses on quinolines, the principles of structural modification leading to biological activity are applicable to quinoxalines as well.
Environmental and Green Chemistry
Quinoxaline derivatives have also been synthesized using green chemistry principles, aiming to reduce the environmental impact of chemical syntheses. For example, an efficient and environmentally friendly method for designing novel quinoxaline derivatives with potential insecticidal activity against Aphis craccivora showcases the integration of sustainability into the development of new compounds (Alanazi et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)17-11-6-12-29-17)18-21(25-16-10-5-4-9-15(16)24-18)26(20)23-13-14-7-2-1-3-8-14/h1-13H,22H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSZJJUZYAUJV-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)


![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)